(S)-(+)-1,2-Propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Scientists are engineering microorganisms, such as Escherichia coli, to produce S-1,2-PDO through metabolic pathways. This involves introducing or modifying genes within the organism to redirect carbon flux towards S-1,2-PDO production. Studies have achieved successful production of S-1,2-PDO using this approach, but further research is needed to improve efficiency and overcome challenges like low yield and high production costs. []

Potential Applications in Research

The unique properties of S-1,2-PDO make it a valuable tool for various scientific research applications. Here are some notable examples:

- Biocatalysis: S-1,2-PDO can serve as a substrate for enzymes in biocatalytic reactions. Its non-toxic and water-soluble nature makes it a safe and convenient solvent for enzymatic processes, enabling research in areas like bioremediation and biomaterial synthesis. []

- Drug Delivery: Research explores the use of S-1,2-PDO as a carrier molecule for drug delivery. Its miscibility with water and organic solvents allows for the creation of drug formulations with controlled release properties, potentially leading to improved drug targeting and efficacy. []

- Cosmeceutical Applications: S-1,2-PDO possesses humectant properties, meaning it attracts and retains moisture. This makes it a potential ingredient in cosmetic formulations, offering various benefits like skin hydration and improved product stability. []

(S)-(+)-1,2-Propanediol, also known as (S)-propane-1,2-diol or (S)-propylene glycol, is a chiral organic compound with the molecular formula C₃H₈O₂ and a molecular weight of 76.09 g/mol. It is a clear, colorless, viscous liquid that is practically odorless and has a slightly sweet taste resembling that of glycerin. This compound is notable for its optical activity, exhibiting a specific rotation of [α]20/D +16.5° . As an enantiomer of (R)-1,2-propanediol, it plays a significant role in various chemical and biological processes.

The mechanism of action of S-1,2-Propanediol depends on the specific application. As a solvent, it interacts with other molecules through hydrogen bonding and dipole-dipole interactions, influencing their solubility and behavior. As a cryoprotectant, it is thought to act by replacing cellular water and preventing ice crystal formation during freezing.

- Mild skin irritant: Prolonged or repeated contact may cause skin irritation.

- Eye irritant: Contact with eyes may cause irritation and redness.

- Combustible liquid: S-1,2-Propanediol has a relatively high flash point, but it can still burn. Proper handling and storage are advised.

- Oxidation: It can be selectively oxidized to lactic acid under mild conditions using gold-platinum catalysts .

- Hydrolysis: The compound can be produced via hydrolysis of 1,2-propylene oxide, which is derived from propylene .

- Biochemical Pathways: In microbial metabolism, it can be generated from substrates like glucose through fermentation processes involving specific microorganisms such as Clostridium thermosaccharolyticum and Saccharomyces cerevisiae .

(S)-(+)-1,2-Propanediol exhibits various biological activities. It acts as a human metabolite and has been identified as a metabolite in Escherichia coli as well. Its presence in biological systems suggests potential roles in metabolic pathways and energy production . Furthermore, it serves as a substrate for enzyme studies due to its chiral nature.

The synthesis of (S)-(+)-1,2-Propanediol can be achieved through several methods:

- Chemical Synthesis: The traditional method involves the hydrolysis of 1,2-propylene oxide, which itself is produced from propylene via chlorohydrin formation and subsequent hydrolysis .

- Microbial Fermentation: Recent advancements highlight biotechnological approaches where microorganisms convert renewable substrates like glycerol or sugars into (S)-(+)-1,2-propanediol. This method is gaining traction due to its sustainability and lower environmental impact compared to petroleum-based processes .

(S)-(+)-1,2-Propanediol has diverse applications across various industries:

- Pharmaceuticals: It is widely used as an organic solvent and diluent in pharmaceutical formulations .

- Food Industry: Its sweet taste makes it suitable for use as a food additive.

- Cosmetics: The compound is utilized in cosmetic formulations for its moisturizing properties.

- Chiral Intermediate: It serves as a chiral synthetic intermediate in organic synthesis and enzyme studies .

Research on the interaction of (S)-(+)-1,2-Propanediol with other compounds indicates its potential role in enhancing the solubility and bioavailability of drugs. Studies have shown that it can affect the pharmacokinetics of certain pharmaceutical agents by modifying their absorption profiles when used as an excipient in formulations .

(S)-(+)-1,2-Propanediol shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Optical Activity | Primary Uses |

|---|---|---|---|

| (R)-(-)-1,2-Propanediol | C₃H₈O₂ | [α]20/D -16.5° | Chiral synthesis |

| Glycerol | C₃H₈O₃ | Non-chiral | Humectant in food and pharmaceuticals |

| Ethylene glycol | C₂H₆O₂ | Non-chiral | Antifreeze and coolant |

| Propylene glycol | C₃H₈O₂ | Non-chiral | Solvent in food and pharmaceuticals |

Uniqueness of (S)-(+)-1,2-Propanediol:

- The chiral nature of (S)-(+)-1,2-propanediol allows it to participate uniquely in biochemical pathways and reactions that require specific stereochemistry.

- Its applications extend beyond those of non-chiral compounds like glycerol and ethylene glycol due to its distinct biological activity.

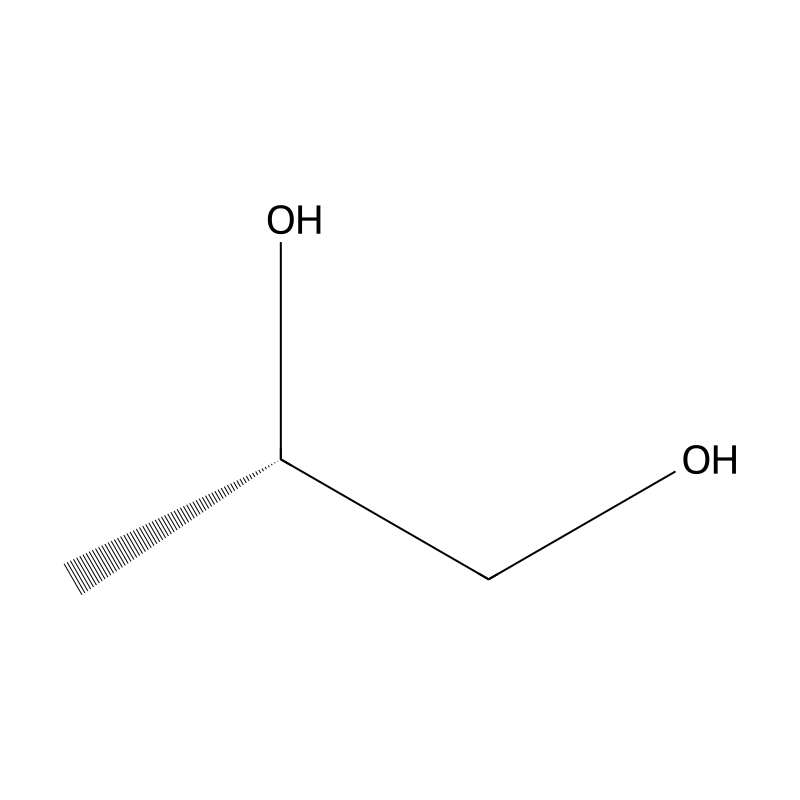

(S)-(+)-1,2-Propanediol (CAS: 4254-15-3) represents the S-enantiomer of 1,2-propanediol, exhibiting a molecular formula of C₃H₈O₂ with a molecular weight of 76.09 g/mol [1] [2] [3]. The compound possesses a three-carbon backbone with hydroxyl groups positioned at the first and second carbon atoms, establishing it as a vicinal diol [2] [3].

The stereochemical configuration of (S)-(+)-1,2-propanediol is defined by the absolute configuration at the C2 position, where the hydroxyl group adopts the S-configuration according to Cahn-Ingold-Prelog priority rules [1] [2]. The systematic International Union of Pure and Applied Chemistry name is (2S)-propane-1,2-diol, with the structural formula CH₃CH(OH)CH₂OH [1] [2] [3]. The compound exhibits optical activity with a specific rotation [α]₂₀/D of +16.5° (neat) [3], distinguishing it from its R-enantiomer counterpart.

Crystal structure analysis reveals that the molecule contains one defined stereocenter, as confirmed by experimental data showing one of one defined stereocenters [2]. The compound exists as a chiral molecule where the methyl group, hydroxyl group, hydrogen atom, and hydroxymethyl group are arranged around the central carbon in a specific three-dimensional orientation that cannot be superimposed on its mirror image [1] [2].

Conformational Analysis

Torsional Angles and Intramolecular Hydrogen Bonding

The conformational landscape of (S)-(+)-1,2-propanediol is characterized by multiple stable conformations arising from rotation around the C-C and C-O bonds [11] [33]. Quantum chemical calculations have identified several conformers, with the most stable configurations being stabilized through intramolecular hydrogen bonding interactions [11] [33].

The primary conformational flexibility originates from torsional rotation around the C1-C2 and C2-C3 bonds, generating different spatial arrangements of the hydroxyl groups [11] [33]. The most energetically favorable conformers adopt geometries that facilitate intramolecular hydrogen bonding between the two hydroxyl groups, typically occurring when the O-H···O distance is optimized for maximum stabilization [11] [52].

Linear infrared spectroscopy studies of vicinal diols, including 1,2-propanediol, demonstrate the presence of both "free" and intramolecularly hydrogen-bonded hydroxyl groups, appearing as distinct O-H stretching absorption bands [52]. The intramolecular hydrogen bond formation energy in 1,2-propanediol has been determined to be structurally dependent, with this compound exhibiting the smallest vibrational contribution to intramolecular hydrogen bond energy among comparable vicinal diols examined [52].

Analysis of conformational preferences reveals that the gauche arrangement around the C1-C2 bond is generally favored over the anti configuration due to the stabilizing effect of intramolecular hydrogen bonding [11] [33]. The conformational energy differences between major conformers typically range from 100-400 K in relative energy units [33].

Spectroscopic Identification of Conformers (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides detailed information about the conformational behavior of (S)-(+)-1,2-propanediol. The ¹H nuclear magnetic resonance spectrum in deuterated chloroform displays characteristic chemical shifts: the methyl protons appear at 1.126 ppm, the methylene protons at 3.371-3.855 ppm, and the methine proton at approximately 4.56 ppm [41]. The coupling constants J(B,C) = 3.1 Hz and J(B,D) = 7.7 Hz provide information about the dihedral angles and conformational preferences [41].

¹³C nuclear magnetic resonance analysis reveals three distinct carbon environments: the methyl carbon (C1) resonates at 20.674 ppm, the methylene carbon (C2) at 69.295 ppm, and the methine carbon (C3) at 70.635 ppm when measured in deuterium oxide with 4,4-dimethyl-4-silapentane-1-sulfonic acid as reference [44]. These chemical shift values reflect the electronic environment and conformational averaging occurring in solution [44].

Infrared spectroscopy demonstrates the presence of characteristic vibrational modes associated with different conformers [48] [52]. The hydroxyl stretching region exhibits bands corresponding to both free and hydrogen-bonded O-H groups, with the intramolecularly hydrogen-bonded hydroxyl groups appearing at lower frequencies due to weakening of the O-H bond [52]. The C-H stretching vibrations of the methyl group can be identified at 1379 cm⁻¹, providing a diagnostic peak for propylene glycol identification [48].

Raman spectroscopy investigations of 1,2-propanediol reveal complex hydrogen bonding networks, particularly in aqueous solutions [17] [21]. Studies using both conventional Raman spectroscopy and stimulated Raman scattering have identified transitions in hydrogen bonding structures, with specific peaks appearing at 3283 cm⁻¹ and 3319 cm⁻¹ that correspond to ice-like structures and weakened hydrogen bonds [21]. These spectroscopic features provide evidence for the dynamic nature of conformational equilibria in different environments [17] [21].

Thermodynamic Properties

Physical Constants and Solubility Characteristics

The thermodynamic properties of (S)-(+)-1,2-propanediol are summarized in the following table:

| Property | Value | Units | Source |

|---|---|---|---|

| Melting Point | -59 to -60 | °C | [25] [26] |

| Boiling Point | 186-188 | °C | [25] [26] |

| Density (20°C) | 1.036-1.040 | g/mL | [3] [26] |

| Refractive Index | 1.432 | - | [26] |

| Flash Point | 103 | °C | [25] |

| Viscosity (20°C) | 56.0 | cP | [27] |

The compound exhibits complete miscibility with water at room temperature, demonstrating excellent solubility characteristics typical of polyols [3] [9]. Solubility extends to various organic solvents including ethanol, acetone, and chloroform, while showing limited solubility in diethyl ether (1 in 6 parts) [3]. The compound is not miscible with light mineral oils or fixed oils but can dissolve certain essential oils [3].

Thermal Conductivity and Heat Transfer Properties

Thermal conductivity measurements for pure (S)-(+)-1,2-propanediol demonstrate temperature-dependent behavior across a wide range [28] [30]. At 253.31 K, the thermal conductivity measures 0.1979 W·m⁻¹·K⁻¹, decreasing to 0.1938 W·m⁻¹·K⁻¹ at 373.59 K [30]. The thermal conductivity exhibits a nearly linear decrease with increasing temperature, following the relationship λ = aT² + bT + c, where the coefficients are determined through regression analysis [30].

The specific heat capacity at 25°C is reported as 2.481 J/(g·°C), while the heat of vaporization at 25°C measures 711 joules/g [27]. These thermal properties make (S)-(+)-1,2-propanediol suitable for heat transfer applications, particularly in food processing systems where non-toxic antifreeze properties are required [29].

Vapor Pressure and Phase Behavior

The vapor pressure of (S)-(+)-1,2-propanediol remains low at ambient conditions, measuring less than 0.1 mmHg at 25°C [27]. This low volatility contributes to its effectiveness as a non-volatile solvent and humectant. The vapor density relative to air is 2.52, indicating that vapors are significantly denser than air [27].

The compound demonstrates hygroscopic behavior, readily absorbing moisture from the atmosphere [3] [27]. This property, combined with its low freezing point, makes it valuable for applications requiring moisture retention and freeze protection [27] [29].

Quantum Chemical Modeling of Electronic Structure

Molecular Orbital Analysis and Electronic Properties

Quantum chemical calculations provide detailed insights into the electronic structure of (S)-(+)-1,2-propanediol [31] [32] [34]. Density functional theory studies employing basis sets such as B3LYP-D3(BJ) have been utilized to optimize molecular geometries and calculate electronic properties [31] [34]. These calculations reveal the three-dimensional electron density distribution and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [32].

The molecular orbital analysis demonstrates that the electron density is primarily localized on the oxygen atoms of the hydroxyl groups, consistent with their role as hydrogen bond acceptors and donors [32] [34]. The electronic structure calculations support the experimental observations of intramolecular hydrogen bonding by showing favorable orbital overlap between the lone pairs of oxygen atoms and the σ* orbitals of adjacent O-H bonds [32].

Machine learning approaches combined with density functional theory have been employed to predict dipole moments and dielectric properties of propylene glycol systems [32]. These studies generate quantum-accuracy dipole moment trajectories that closely match experimental dielectric measurements across frequency ranges from gigahertz to terahertz [32]. The calculated dielectric function reveals characteristic peaks at 600 cm⁻¹ (hydroxyl hydrogen libration) and 100 cm⁻¹ (intermolecular interactions) [32].

Conformational Energy Landscapes

Quantum chemical calculations have mapped the potential energy surface for conformational interconversion in 1,2-propanediol [33] [34]. The conformational landscape reveals multiple energy minima corresponding to different spatial arrangements of the hydroxyl groups [33]. The aG'g conformer represents the global minimum, with the gG'a conformer calculated to be 106 K higher in energy and the g'G'g conformer 165 K higher [33].

The activation energies for conformational transitions have been determined through transition state calculations [13]. These computational studies employ methods such as the Nudged Elastic Band technique to identify reaction pathways and energy barriers between conformers [38]. The results indicate that conformational interconversion occurs through well-defined transition states with moderate energy barriers [13] [38].

Adsorption Studies and Surface Interactions

Density functional theory calculations have investigated the adsorption behavior of (S)-(+)-1,2-propanediol on metal surfaces, particularly palladium(111) [34]. These studies reveal that the most stable adsorption configuration results in an adsorption potential energy of -0.97 eV, with the hydroxyl oxygen atoms interacting directly with the metal surface [34]. The carbon backbone adopts a specific orientation where the central carbon is positioned away from the surface to minimize steric interactions [34].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant